molecular formula C11H13F2N5 B13327863 (S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13327863
M. Wt: 253.25 g/mol
InChI Key: XTHNHWRMVDCXMB-QMMMGPOBSA-N
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Description

(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a difluoropiperidinyl group and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminopyridines and formamidoximes, which undergo cyclization in the presence of trifluoroacetic anhydride . Another approach utilizes N-arylamidines and chloramine-T to promote oxidative N-N bond formation, resulting in the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes, such as the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure . This method offers high yields and can be performed at room temperature, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated using reagents like sodium azide or halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13F2N5

Molecular Weight

253.25 g/mol

IUPAC Name

7-[(3S)-5,5-difluoropiperidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H13F2N5/c1-7-2-9(18-10(17-7)15-6-16-18)8-3-11(12,13)5-14-4-8/h2,6,8,14H,3-5H2,1H3/t8-/m0/s1

InChI Key

XTHNHWRMVDCXMB-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC2=NC=NN2C(=C1)[C@H]3CC(CNC3)(F)F

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C3CC(CNC3)(F)F

Origin of Product

United States

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